molecular formula C42H32Cl3N3O4 B13991629 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione CAS No. 71568-56-4

4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione

Cat. No.: B13991629
CAS No.: 71568-56-4
M. Wt: 749.1 g/mol
InChI Key: LYMJHYNBDHQPOS-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione is a complex organic compound characterized by multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic aromatic substitution and Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

CAS No.

71568-56-4

Molecular Formula

C42H32Cl3N3O4

Molecular Weight

749.1 g/mol

IUPAC Name

4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-dipyridin-4-ylheptane-1,7-dione

InChI

InChI=1S/C42H32Cl3N3O4/c43-32-7-1-27(2-8-32)36(49)25-35(26-13-19-46-20-14-26)38(40(50)29-3-9-33(44)10-4-29)37(28-15-21-47-22-16-28)39(42(52)31-17-23-48-24-18-31)41(51)30-5-11-34(45)12-6-30/h1-24,35,37-39,42,52H,25H2

InChI Key

LYMJHYNBDHQPOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C2=CC=NC=C2)C(C(C3=CC=NC=C3)C(C(C4=CC=NC=C4)O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=C(C=C6)Cl)Cl

Origin of Product

United States

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